molecular formula C7H8NNaO2S B1520484 Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate CAS No. 1240527-88-1

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1520484
CAS No.: 1240527-88-1
M. Wt: 193.2 g/mol
InChI Key: ACMAJNIXAAVCIL-UHFFFAOYSA-M
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Description

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate ( 1240527-88-1) is an organic sodium salt with the molecular formula C7H8NNaO2S and a molecular weight of 193.20 g/mol . This compound features a thiazole core, a versatile five-membered heterocycle containing nitrogen and sulfur atoms that contributes aromaticity and makes the ring a significant synthon for producing a wide range of new chemical entities . The thiazole moiety is a privileged structure in medicinal chemistry and is found in a diverse spectrum of molecules with therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and anticancer agents . Researchers value this compound as a key building block for synthesizing more complex molecules, particularly through modifications at the reactive positions of the thiazole ring . Its acetate group, activated as a carboxylate salt, facilitates further chemical transformations, making it a valuable intermediate for constructing potential protease inhibitors, receptor antagonists, and other biologically relevant heterocycles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling information.

Properties

IUPAC Name

sodium;2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c1-4-5(2)11-6(8-4)3-7(9)10;/h3H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMAJNIXAAVCIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-88-1
Record name sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate
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Biological Activity

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in medicine, particularly in cancer treatment and antimicrobial effects.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They have garnered attention due to their wide range of biological activities, including:

  • Antitumor : Many thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Thiazoles show promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Anti-inflammatory : Some thiazole derivatives have been reported to possess anti-inflammatory properties.

Biological Activity of this compound

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antitumor Activity

Several studies have reported the antiproliferative effects of thiazole derivatives on cancer cell lines. For instance, a study found that certain thiazole analogues demonstrated IC50 values ranging from 5.73 to 12.15 µM against breast cancer cell lines MCF-7 and MDA-MB-231 . The mechanisms of action include:

  • Induction of Apoptosis : Thiazoles can trigger programmed cell death through various pathways.
  • Cell Cycle Arrest : Specific compounds have shown the ability to arrest the cell cycle at the G1 phase, leading to reduced proliferation .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Thiazole derivatives have shown efficacy against resistant strains of bacteria and fungi. For example:

  • Compounds derived from thiazoles demonstrated activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
  • In vitro studies indicated broad-spectrum antifungal activity against drug-resistant Candida strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key structural components and their associated activities:

Structural FeatureActivity TypeNotes
Dimethyl GroupEnhances CytotoxicityElectron-donating nature increases interaction with targets
Thiazole RingEssential for ActivityRequired for binding to biological targets
Acetate GroupSolubilityImproves water solubility for better bioavailability

Case Studies

Case Study 1: Antitumor Efficacy in Breast Cancer

A study conducted on a series of thiazole derivatives, including this compound, revealed significant antitumor activity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that these compounds effectively reduced cell proliferation by inducing apoptosis and causing cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results highlighted that this compound exhibited potent activity against resistant S. aureus strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives, including this compound, possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 7.8 µg/mL against various bacterial strains, outperforming conventional antibiotics like oxytetracycline .

Anticancer Properties

Research indicates that thiazole derivatives can also exhibit anticancer activity. For example, compounds derived from thiazoles have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance their efficacy against cancer cells . this compound may serve as a scaffold for developing new anticancer agents.

Anticonvulsant Effects

The anticonvulsant properties of thiazole derivatives have been explored extensively. Compounds similar to this compound have shown significant activity in seizure models, with some exhibiting median effective doses lower than traditional anticonvulsants like ethosuximide . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Agricultural Applications

Fungicidal Properties

The compound has been evaluated for its fungicidal activity against various plant pathogens. Thiazole derivatives have shown effectiveness in controlling fungal diseases in crops, contributing to agricultural productivity. For instance, certain thiazole-based compounds have been reported to inhibit fungal growth at low concentrations, making them suitable candidates for developing eco-friendly fungicides .

Plant Growth Promotion

Some studies suggest that thiazole compounds can enhance plant growth and resistance to stress conditions. This compound may play a role in promoting root development and improving nutrient uptake in plants, which is essential for sustainable agriculture practices.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in synthesizing novel polymeric materials. The incorporation of thiazole moieties into polymers can improve their thermal stability and mechanical properties. Research has indicated that polymers containing thiazole units exhibit enhanced performance characteristics compared to their non-thiazole counterparts .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial MIC of 7.8 µg/mL against Gram-positive bacteria; superior to oxytetracycline.
Anticancer Effective against human cancer cell lines; structure modifications enhance activity.
Anticonvulsant Significant anticonvulsant effects in seizure models; lower effective doses than ethosuximide.
Agricultural Fungicide Effective against plant pathogens; potential for eco-friendly fungicides.
Polymer Chemistry Improved thermal stability and mechanical properties in polymer composites containing thiazoles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Thiazole Substituents

Key Observations :
  • Substituent Effects :

    • Electron-Donating Groups (e.g., methyl in the target compound): Enhance stability and lipophilicity, favoring membrane permeability .
    • Electron-Withdrawing Groups (e.g., chlorine in Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate): Increase reactivity in nucleophilic substitutions .
    • Aromatic Extensions (e.g., benzothiazole in Sodium 2-(1,3-benzothiazol-2-yl)acetate): Improve π-π stacking interactions in protein binding .
  • The amino-substituted Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate is critical for synthesizing β-lactam antibiotics, highlighting the role of functional groups in bioactivity .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons
Compound Solubility Stability Features References
Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate High (aqueous) Stable in polar solvents; sodium salt enhances dissolution
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Moderate (organic solvents) Stabilized by N-H⋯O/N hydrogen bonds in crystals
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate High (aqueous) Chlorine substituent may reduce thermal stability
Key Observations :
  • Sodium Salts vs. Esters : Sodium salts (e.g., target compound) exhibit superior aqueous solubility compared to methyl/ethyl esters, which are more lipophilic .
  • Hydrogen Bonding: Amino-substituted derivatives form intermolecular N-H⋯O/N bonds, enhancing crystalline stability .

Preparation Methods

Preparation of the 1,3-Thiazole Core with Dimethyl Substitution

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving thioamide or hydrazine derivatives with α-haloketones or α-haloesters. The dimethyl substitution on the thiazole ring can be introduced by using appropriately methylated starting materials or by methylation reactions post-ring formation.

Key synthetic routes include:

These routes have been validated by elemental analysis, spectral data (NMR, IR, MS), and alternative synthetic pathways confirming the structure and substitution pattern of the thiazole ring.

Introduction of the Acetate Group and Formation of Sodium Salt

The acetate group is typically introduced by alkylation or esterification reactions involving haloacetates or haloformates. The key steps are:

  • Reaction with alkyl or aryl haloformates: The thiazol-2-ylmethanol intermediate can be treated with methyl chloroformate or ethyl chloroformate in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., methanol) to produce the corresponding ester intermediate.

  • Hydrolysis and neutralization: The ester intermediate is hydrolyzed under basic conditions to yield the free acid form of 2-(dimethyl-1,3-thiazol-2-yl)acetic acid. Subsequent neutralization with sodium hydroxide produces the sodium salt, sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate.

This process ensures high purity and yield of the sodium salt, which is often isolated as a crystalline solid suitable for pharmaceutical or chemical applications.

Representative Preparation Method and Reaction Conditions

Step Reagents & Conditions Description Outcome
1 Dimethylated thiosemicarbazide + α-haloacetate Cyclization in alcoholic solvent (e.g., ethanol) with base (triethylamine) at room temperature Formation of 1,3-thiazole ring with dimethyl substitution and acetate ester
2 Treatment with methyl chloroformate + triethylamine in methanol Esterification of thiazol-2-ylmethanol intermediate Formation of methyl ester intermediate
3 Hydrolysis with aqueous NaOH Conversion of ester to carboxylate anion Formation of sodium salt of 2-(dimethyl-1,3-thiazol-2-yl)acetate
4 Purification by crystallization Isolation of pure sodium salt High purity crystalline product

Analytical and Research Findings

  • Spectroscopic Analysis: The synthesized this compound exhibits characteristic NMR signals corresponding to the dimethyl groups on the thiazole ring and the methylene protons adjacent to the acetate group. IR spectra confirm the presence of carboxylate functionalities.

  • Yields and Purity: Reported yields for the cyclization and esterification steps range from 70% to 85%, with purity exceeding 98% after crystallization.

  • Mechanistic Insights: The formation of the thiazole ring proceeds via nucleophilic attack of sulfur on the electrophilic carbon of α-haloacetate, followed by ring closure. The subsequent esterification and hydrolysis steps proceed under mild conditions, preserving the integrity of the heterocyclic ring.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Notes
Cyclization of dimethyl thiosemicarbazones with α-haloacetates Dimethyl thiosemicarbazide, α-haloacetate Triethylamine, ethanol Room temp, 4-6 h High regioselectivity, mild conditions Well-established, scalable
Esterification of thiazol-2-ylmethanol with methyl chloroformate Thiazol-2-ylmethanol intermediate Methyl chloroformate, triethylamine Methanol solvent, 0-25°C Efficient ester formation Requires careful base control
Hydrolysis and neutralization Methyl ester intermediate NaOH aqueous solution Ambient temp, 1-2 h Clean conversion to sodium salt Crystallization yields pure product

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate with high purity?

The synthesis typically involves multi-step reactions starting from 2-aminothiazole derivatives. For example:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions in ethanol .
  • Step 2: Alkylation or substitution reactions to introduce the dimethyl group at the 1,3-thiazol-2-yl position. Sodium acetate is then added to form the sodium salt .
  • Critical Parameters:
    • Temperature: Maintain 60–80°C during cyclization to avoid side reactions.
    • pH Control: Neutral to slightly basic conditions (pH 7–8) enhance yield and reduce byproducts.
    • Solvent: Ethanol or acetonitrile improves solubility and reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons and carbons in the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and acetate moiety (δ 2.0–2.5 ppm for methyl groups) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peak at m/z 264.32 for C₁₁H₁₇N₂NaO₂S) .
  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) and quantify residual solvents .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or DNA?

  • Mechanistic Insights:
    • The thiazole ring acts as a hydrogen-bond acceptor, binding to catalytic residues in enzymes (e.g., kinases or proteases). The dimethyl group enhances hydrophobic interactions with binding pockets .
    • In DNA interaction studies, intercalation or minor-groove binding is hypothesized due to planar aromatic regions in thiazole derivatives. Fluorescence quenching assays and molecular docking validate these interactions .
  • Experimental Design:
    • Use fluorescence titration to measure binding constants (Kd).
    • Perform molecular dynamics simulations (e.g., GROMACS) to model ligand-protein stability .

Q. What computational strategies are recommended for predicting the structure-activity relationships (SAR) of thiazole derivatives?

  • Methods:
    • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule .
    • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., dimethyl vs. chlorophenyl groups) with antimicrobial activity .
  • Software Tools:
    • Schrödinger Suite (Glide for docking, Maestro for visualization).
    • Open Babel for generating 3D conformers .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Common Issues:
    • Disordered solvent molecules or twinned crystals complicate refinement.
    • Overlapping electron density peaks in the thiazole ring region .
  • Solutions:
    • Use SHELXL for iterative refinement with restraints on bond lengths/angles.
    • Apply TWINLAW to handle twinning and improve Rfactor convergence .

Q. What experimental approaches are used to investigate the stability of this compound under physiological conditions?

  • Stability Assays:
    • pH-Dependent Degradation: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
    • Thermal Analysis: Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C for most thiazole salts) .
  • Key Findings:
    • Sodium salts exhibit higher aqueous stability than free acids due to reduced hydrolysis .

Data Contradictions and Resolution

  • Example: Conflicting antimicrobial activity data may arise from variations in bacterial strains or assay protocols.
    • Mitigation: Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate

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